四乙二醇单十六烷基醚

描述

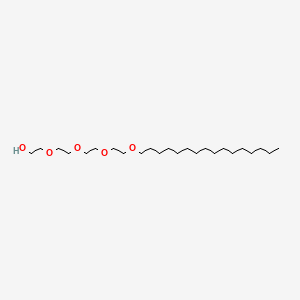

Tetraethylene glycol monohexadecyl ether, with the molecular formula C24H50O5, is an organic compound . It is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs .

Synthesis Analysis

Tetraethylene glycol monohexadecyl ether is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . The synthesis involves the interaction of the HO- group of the diol positioned in the hydroxyl pocket with the carbonyl group of the AEC, forming the second tetrahedral intermediate .Molecular Structure Analysis

The molecular formula of Tetraethylene glycol monohexadecyl ether is C24H50O5 . The molecule contains a total of 78 bond(s). There are 28 non-H bond(s), 26 rotatable bond(s), 1 hydroxyl group(s), 1 primary alcohol(s), and 4 ether(s) (aliphatic) .Chemical Reactions Analysis

Tetraethylene glycol monohexadecyl ether is relatively unreactive. Flammable and/or toxic gases are generated by the combination of alcohols with alkali metals, nitrides, and strong reducing agents. They react with oxoacids and carboxylic acids to form esters plus water .Physical And Chemical Properties Analysis

Tetraethylene glycol monohexadecyl ether has a molecular weight of 418.65100 . The exact mass is 418.37 . The elemental analysis shows C, 68.85; H, 12.04; O, 19.11 .科学研究应用

结构和流变性质

结构转变:四乙二醇单十六烷基醚 (C16E4) 在 D2O 中表现出受剪切流动和温度影响的结构转变。多层囊泡、平面层状结构和海绵相会根据剪切速率和温度相互竞争。这表明在理解表面活性剂系统的结构动力学方面具有潜在应用 (Gentile et al., 2012)。

流变行为:C16E4 在 D2O 中的流变和结构行为会随温度变化而变化,特别是在低剪切范围内。在高温下,系统形成层状液晶相,并发生剪切诱导的多层囊泡形成,突出了在研究温度和剪切敏感材料中的应用 (Gentile et al., 2011)。

在电解质和电池中的应用

- 固态电池:四乙二醇二甲醚 (TEGDME) 是一种相关化合物,用作聚碳酸亚丙酯聚合物中的添加剂,以增强固态聚合物电解质中的离子电导率和界面稳定性。这表明在开发先进电池技术方面具有潜在用途 (Didwal et al., 2022)。

表面吸附研究

- 表面活性剂吸附:研究了六乙二醇单正十四烷基醚 (C14EO6) 层吸附在各种表面上的性质,揭示了类似非离子表面活性剂在亲水和疏水表面上的行为。这与涉及表面活性剂-表面相互作用的应用相关 (Stålgren et al., 2002)。

聚氨酯弹性体

- 聚氨酯弹性体:带有醚键的二异氰酸酯 TEGDI 已被用于合成聚氨酯弹性体,展示了在材料科学中创造新型弹性体材料的应用 (Furukawa et al., 2005)。

色谱和分离技术

- 液相色谱:与 C16E4 相似的四乙二醇改性硅胶已被用作毛细管液相色谱中的固定相,用于分离无机阴离子和酚类化合物,表明在分析化学和分离过程中的应用 (Linda et al., 2019)。

作用机制

Target of Action

Tetraethylene glycol monohexadecyl ether, also known as C16E4, is primarily used as a PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .

Mode of Action

C16E4, as a PEG-based PROTAC linker , plays a crucial role in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The C16E4 linker helps to bring these two ligands into close proximity, enabling the transfer of ubiquitin to the target protein. This marks the protein for degradation by the proteasome, a complex that breaks down proteins within the cell .

Biochemical Pathways

The primary biochemical pathway involved in the action of C16E4 is the ubiquitin-proteasome system . This system is responsible for the degradation of intracellular proteins, a process that is crucial for many cellular functions, including cell cycle progression, signal transduction, and responses to oxidative stress .

安全和危害

属性

IUPAC Name |

2-[2-[2-(2-hexadecoxyethoxy)ethoxy]ethoxy]ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H50O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-26-19-21-28-23-24-29-22-20-27-18-16-25/h25H,2-24H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CACXEVGZNASLOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOCCOCCOCCOCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H50O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00967189 | |

| Record name | 3,6,9,12-Tetraoxaoctacosan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00967189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5274-63-5 | |

| Record name | 3,6,9,12-Tetraoxaoctacosan-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5274-63-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ceteth-4 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005274635 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6,9,12-Tetraoxaoctacosan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00967189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

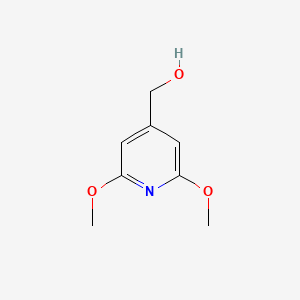

![3,4-dihydro-2H-pyrano[2,3-c]pyridin-6-ylmethanol](/img/structure/B3143532.png)

![6-Bromo-5-nitrobenzo[de]isochromene-1,3-dione](/img/structure/B3143547.png)